molecular formula C15H21NO2 B4866198 N-cyclohexyl-4-methoxy-3-methylbenzamide

N-cyclohexyl-4-methoxy-3-methylbenzamide

Cat. No.: B4866198
M. Wt: 247.33 g/mol
InChI Key: RDKNLBHBBCJVOU-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxy-3-methylbenzamide is a chemical compound intended for research applications. As a derivative of the N-cyclohexyl benzamide family, which includes compounds like the well-characterized N-cyclohexyl-4-methoxybenzamide , this substance is of significant interest in medicinal chemistry and drug discovery research. Such compounds are frequently investigated for their potential biological activities and are valuable as synthetic intermediates or building blocks in organic synthesis. Researchers may utilize this compound in developing novel pharmacologically active molecules or as a reference standard in analytical studies. The structural motif of a benzamide scaffold substituted with methoxy and cyclohexyl groups is common in the exploration of new therapeutic agents. Handling should follow standard laboratory safety protocols. This product is strictly for research purposes and is not intended for human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-10-12(8-9-14(11)18-2)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNLBHBBCJVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxy-3-methylbenzamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with cyclohexylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzamide.

    Reduction: Formation of N-cyclohexyl-4-methoxy-3-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-methoxy-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit protein-protein interactions by binding to the active site of a target protein, thereby preventing the formation of protein complexes. The exact molecular pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features include:

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():

    • Substituents: 4-chlorophenylamine (instead of cyclohexylamine), 2-methoxy, 4-methyl.
    • Properties: Exhibits fluorescence when complexed with Pb²⁺, suggesting utility in environmental sensing. Its synthesis employs DCC/HOBt at -50°C, contrasting with the milder conditions typically used for cyclohexyl analogs .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Bulky 2-hydroxy-1,1-dimethylethylamine and 3-methyl. Properties: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.
  • N-Cyclohexyl-3-fluorobenzamide and N-Cyclohexyl-3-chlorobenzamide ():

    • Substituents: 3-fluoro or 3-chloro groups (vs. 3-methyl and 4-methoxy).
    • Properties: Halogen substituents enhance electronegativity and may influence crystallographic packing (e.g., hydrogen bonding patterns) compared to the methyl/methoxy combination .

Physicochemical and Spectroscopic Properties

  • Solubility and Crystallinity :
    Cyclohexyl-containing benzamides (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) exhibit lower aqueous solubility due to the hydrophobic cyclohexyl group, whereas analogs with polar substituents (e.g., hydroxyl in ) show improved solubility .
  • Spectroscopic Signatures :
    • IR spectra of N-cyclohexyl derivatives typically show strong amide C=O stretches near 1650 cm⁻¹ and methoxy C-O stretches around 1250 cm⁻¹ .
    • Fluorescence properties, as observed in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, are absent in the target compound, likely due to differences in substituent electronic effects .

Data Tables

Table 1: Comparative Analysis of N-Cyclohexyl-4-methoxy-3-methylbenzamide and Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexyl, 4-OCH₃, 3-CH₃ ~265.35* Hydrophobic; potential crystallographic studies
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Cl-phenyl, 2-OCH₃, 4-CH₃ 289.75 Fluorescent Pb²⁺ sensing
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl, 3-CH₃ ~221.29* Metal-catalyzed C–H functionalization
N-Cyclohexyl-3-fluorobenzamide Cyclohexyl, 3-F 235.29 Enhanced crystallographic stability

*Calculated based on molecular formula.

Research Findings and Implications

  • Synthetic Flexibility : The methoxy and methyl groups in this compound can be modified to tune electronic and steric properties, as demonstrated by halogenated analogs () and fluorescent derivatives ().
  • Catalytic Limitations : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the absence of a directing hydroxyl group in the target compound may restrict its use in transition-metal-catalyzed reactions .
  • Crystallographic Insights: Cyclohexyl-substituted benzamides often form stable monoclinic or orthorhombic crystals, as seen in N-cyclohexyl-3-hydroxy-4-methoxybenzamide (), suggesting similar behavior for the target compound.

Q & A

Q. What synthetic strategies are recommended for preparing N-cyclohexyl-4-methoxy-3-methylbenzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxy-3-methylbenzoic acid with cyclohexylamine using carbodiimide-based reagents (e.g., DCC or EDC) and activators like HOBt to form the amide bond. Key steps:
  • Activation : React the carboxylic acid with DCC/HOBt at -10°C to 0°C in anhydrous DMF or THF to form the active ester.
  • Coupling : Add cyclohexylamine and stir under inert atmosphere (N₂/Ar) at room temperature for 12–24 hours.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., methoxy-group interactions). Requires single crystals grown via slow evaporation in ethyl acetate/hexane .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methoxy singlet at δ ~3.8 ppm; aromatic protons at δ 6.5–7.5 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺, calculated for C₁₆H₂₃NO₂: 261.1729) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., substituent variations in 3-chloro or 4-ethoxy analogs) or assay conditions. Strategies:
  • Structure-Activity Relationship (SAR) : Systematically compare analogs (e.g., replace methoxy with ethoxy) using standardized assays (e.g., IC₅₀ in enzyme inhibition).
  • Assay Reproducibility : Control pH, temperature, and solvent (DMSO concentration ≤1% in cellular assays).
  • Purity Checks : Use LC-MS to rule out impurities (>98% purity required for biological studies) .

Q. What experimental design principles optimize synthetic yield for this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions.
  • Catalyst Screening : Test alternatives to DCC (e.g., HATU, CDI) for improved coupling efficiency.
  • Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. How do substituents (methoxy, methyl, cyclohexyl) influence molecular interactions in crystallographic and biological studies?

  • Methodological Answer :
  • Crystallographic Analysis : Methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal packing (observed in N-cyclohexyl-3-hydroxy-4-methoxybenzamide ).
  • Biological Interactions :
  • Methoxy Group : Enhances lipophilicity (logP) and membrane permeability.
  • Cyclohexyl Group : Modulates steric bulk, affecting receptor binding (e.g., cyclohexyl vs. phenyl in analogs ).
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-4-methoxy-3-methylbenzamide
Reactant of Route 2
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N-cyclohexyl-4-methoxy-3-methylbenzamide

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